molecular formula C15H12ClNO3S2 B2602784 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide CAS No. 2379995-20-5

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2602784
CAS No.: 2379995-20-5
M. Wt: 353.84
InChI Key: ZRFQRVPZVVRGFV-UHFFFAOYSA-N
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Description

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a chemical compound of interest in scientific research. With the molecular formula C16H12ClNO2S and a molecular weight of 317.79 g/mol, this compound features a sulfonamide functional group linked to a complex structure containing furan and thiophene rings . The sulfonamide group (R−S(=O)2−NR'R") is a classic organosulfur functional group known for forming crystalline solids and is a key moiety in many biologically active compounds . The specific spatial arrangement of the furan-thiophene-biaryl hybrid system in this molecule may offer unique electronic and steric properties, making it a potential candidate for research in areas such as medicinal chemistry and materials science. Researchers might investigate its application as a building block for novel pharmaceuticals or as a template for designing enzyme inhibitors, given the established history of sulfonamides in drug discovery . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-chloro-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3S2/c16-13-4-1-2-6-15(13)22(18,19)17-9-12-8-11(10-21-12)14-5-3-7-20-14/h1-8,10,17H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFQRVPZVVRGFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)S(=O)(=O)NCC2=CC(=CS2)C3=CC=CO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and thiophene derivatives, followed by their coupling with a benzene sulfonamide precursor. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted benzene derivatives.

Scientific Research Applications

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as conductivity or reactivity.

Mechanism of Action

The mechanism by which 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Thiophene and Furan Hybrids

The target compound’s unique furan-thiophene hybrid distinguishes it from other sulfonamides. For instance:

  • BG15037 (CAS: 1797059-41-6, C₁₈H₂₀ClNO₃S₂) replaces the furan-thiophene group with a 4-(phenylsulfanyl)oxane (tetrahydropyran) ring. This substitution increases lipophilicity (molecular weight: 397.94 g/mol) and may alter binding interactions due to the bulkier oxane ring .
  • BG15038 (CAS: 2034411-58-8, C₁₅H₁₃N₃O₂S₂) features a pyridine-thiophene scaffold instead of furan-thiophene.

Heterocyclic Variations in Sulfonamide Derivatives

  • The trifluoromethyl group introduces strong electron-withdrawing effects, which could enhance metabolic stability but reduce solubility compared to the target compound’s furan-thiophene system .
  • 4-[3-Chloro-2-(5-nitro-furan-2-yl)-4-oxo-azetidin-1-yl]-N-pyrimidin-2-yl-benzenesulfonamide: This derivative incorporates a nitro-furan and azetidinone ring.

Substituent Effects on Physicochemical Properties

  • 2-Chloro-N-{[4-(furan-3-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide (CAS: 2380042-02-2, isomer): A positional isomer of the target compound with a furan-3-yl substituent.

Tabulated Comparison of Key Structural and Physicochemical Features

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Notable Properties/Effects Reference
Target Compound C₁₅H₁₂ClNO₃S₂ 353.84 Furan-2-yl-thiophene hybrid, 2-chloro Balanced lipophilicity, planar structure
BG15037 C₁₈H₂₀ClNO₃S₂ 397.94 Phenylsulfanyl-oxane, 2-chloro Increased lipophilicity
Thiazole Analogue C₁₇H₁₃ClF₃N₃O₂S₂ ~464.88 Trifluoromethyl-thiazole Enhanced metabolic stability
Nitro-Furan-Azetidinone Derivative C₁₆H₁₂ClN₅O₆S 437.81 Nitro-furan, azetidinone Electrophilic reactivity
(S)-N-((4-Methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide C₂₆H₂₅NO₃S 431.55 Stereochemically complex, bulky aryl groups High crystallinity, enantiomeric purity

Biological Activity

2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C16H12ClN1O2S1C_{16}H_{12}ClN_{1}O_{2}S_{1} and a molecular weight of approximately 317.8 g/mol. Its structure incorporates a furan ring, a thiophene moiety, and a sulfonamide group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC₁₆H₁₂ClN₁O₂S₁
Molecular Weight317.8 g/mol
CAS Number2034403-61-5

Antimicrobial Properties

Research indicates that derivatives of sulfonamides exhibit significant antimicrobial activity. Specifically, 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide has shown effectiveness against various bacterial strains.

Case Study Findings:

  • Antibacterial Activity : The compound demonstrated notable antibacterial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) reported between 15.625 to 62.5 μM for Staphylococcus aureus and Enterococcus faecalis .
  • Biofilm Inhibition : It exhibited moderate-to-good antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum biofilm inhibitory concentrations (MBICs) ranging from 62.216 to 124.432 μg/mL .
  • Mechanism of Action : The bactericidal effect is attributed to the inhibition of protein synthesis pathways, which subsequently disrupts nucleic acid and peptidoglycan production in bacterial cells .

The mechanism by which 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide exerts its biological effects involves interaction with specific molecular targets within microbial cells:

  • Inhibition of Enzymatic Activity : The sulfonamide group is known to inhibit dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.
  • Disruption of Cell Wall Synthesis : By interfering with the synthesis of essential components needed for cell wall integrity, the compound compromises bacterial survival.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are employed to confirm the structure.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-chloro-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}benzene-1-sulfonamide?

  • Methodology : The synthesis involves multi-step reactions starting with furan and thiophene intermediates. Key steps include sulfonylation (using sulfonyl chlorides) and acylation under controlled conditions (pH 8–10, 60–80°C). Purification is achieved via recrystallization or HPLC .
  • Critical Parameters : Temperature control during coupling reactions and anhydrous conditions for sulfonylation prevent side reactions. Yields are optimized using stoichiometric ratios of intermediates .

Q. How can structural elucidation be performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of furan (δ 6.3–7.4 ppm) and thiophene (δ 7.1–7.8 ppm) protons.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 397.05) .
  • X-ray Crystallography : Resolves bond angles (e.g., S–N–C torsion angle ~74.8°) and hydrogen-bonding networks (N–H⋯O distances ~2.89 Å) .

Q. What functional group transformations are feasible for this sulfonamide?

  • Reactivity :

  • Oxidation : Thiophene rings can be oxidized to sulfoxides using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Reduction : Nitro groups (if present) are reduced to amines using Pd/C and H₂ .
  • Substitution : Electrophilic substitution on aromatic rings occurs with HNO₃/H₂SO₄ for nitration .

Advanced Research Questions

Q. How to resolve contradictions in reported biological activity data (e.g., IC₅₀ variability)?

  • Strategies :

  • Standardized Assays : Use consistent cell lines (e.g., MCF-7 for breast cancer) and ATP-based viability assays to reduce variability .
  • Computational Docking : Compare binding affinities to targets (e.g., COX-2 enzyme) using AutoDock Vina to validate experimental IC₅₀ values .
    • Case Study : A study on similar sulfonamides showed IC₅₀ discrepancies (±15%) due to solvent polarity effects in DMSO stocks; normalization to 1% DMSO resolved variability .

Designing experiments to study enzyme inhibition mechanisms

  • Kinetic Assays : Measure time-dependent inhibition using fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ for MMP-9) .
  • Mutagenesis Studies : Replace key residues (e.g., Tyr-355 in COX-2) to identify binding interactions via site-directed mutagenesis .
  • Structural Insights : Co-crystallize the compound with target enzymes (e.g., carbonic anhydrase) to resolve binding modes at 2.0 Å resolution .

Optimizing reaction conditions to minimize by-products in large-scale synthesis

  • Key Adjustments :

  • Solvent Choice : Replace THF with DMF to enhance solubility of intermediates .
  • Temperature Gradients : Use a stepwise increase (40°C → 80°C) during acylation to suppress dimerization .
    • Real-Time Monitoring : Employ LC-MS to track reaction progress and quench at 85% conversion to avoid over-reaction .

Key Research Findings

  • Biological Activity : Analogous sulfonamides show selective anticancer activity (e.g., melanoma cell line IC₅₀ = 2.1 µM) via tubulin polymerization inhibition .
  • Structural Flexibility : The bent conformation at the sulfonamide S atom (45.5° tilt between aromatic rings) enhances target binding .
  • Synthetic Challenges : By-products like sulfonic acid derivatives form at pH > 10; neutralization with HCl mitigates this .

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